BMS-605541

Description

Properties

IUPAC Name |

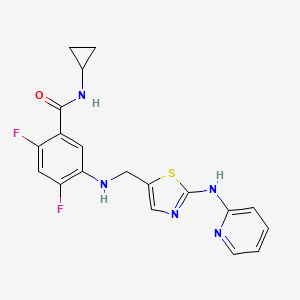

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPLTRAPYIXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-605541: A Technical Guide to its Mechanism of Action as a VEGFR-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2][3] Developed for cancer research, this small molecule inhibitor has demonstrated significant anti-tumor activity in preclinical models by targeting a key signaling pathway involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its targeted signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2][4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by the binding of its ligand, VEGF. This inhibition prevents the activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| VEGFR-2 | Kinase Assay | IC50 | 23[1][2][3] |

| VEGFR-2 | Kinase Assay | Ki | 49[1] |

| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50 | 40[1] |

| VEGFR-1 | Kinase Assay | IC50 | 400[1] |

| PDGFR-β | Kinase Assay | IC50 | 200[1] |

| HUVEC | Cell Proliferation Assay (VEGF-induced) | IC50 | 25[1] |

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

While the seminal publication by Borzilleri et al. reports robust in vivo efficacy in human lung (L2987) and colon (HCT-116) carcinoma xenograft models with oral administration, the specific percentage of tumor growth inhibition at various doses was not available in the public domain literature reviewed.[4] The reported dosing regimens were between 12.5-180 mg/kg, administered once or twice daily for 14 days.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These are representative protocols based on standard practices in the field.

VEGFR-2 Kinase Assay (Enzymatic Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A reaction mixture containing the VEGFR-2 enzyme, the peptide substrate, and varying concentrations of this compound (or vehicle control) in assay buffer is prepared in the wells of a 96-well plate.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is quantified using a luminescence-based detection reagent.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.

-

Reagents and Materials: HUVECs, endothelial cell growth medium, VEGF, fetal bovine serum (FBS), 96-well cell culture plates, and a cell proliferation detection reagent (e.g., BrdU or MTS).

-

Procedure:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then serum-starved for several hours to synchronize their cell cycle.

-

The cells are treated with varying concentrations of this compound (or vehicle control) in the presence of a stimulating concentration of VEGF.

-

The plates are incubated for a period of 48-72 hours.

-

Cell proliferation is measured using a colorimetric or fluorescence-based assay that quantifies DNA synthesis (BrdU incorporation) or metabolic activity (MTS assay).

-

The IC50 value is determined by analyzing the dose-response curve.

-

Mouse Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Reagents and Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cell lines (e.g., L2987 or HCT-116), cell culture medium, Matrigel (optional), this compound formulation for oral gavage, and calipers for tumor measurement.

-

Procedure:

-

Human tumor cells are cultured and then injected subcutaneously into the flank of the immunocompromised mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice are then randomized into control and treatment groups.

-

This compound is administered orally (e.g., by gavage) at various doses and schedules. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the tumors are excised and weighed.

-

The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group.

-

Mandatory Visualization

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Growth inhibition of different human colorectal cancer xenografts after a single intravenous injection of oncolytic vaccinia virus GLV-1h68 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-605541 VEGFR-2 Selectivity Profile

This technical guide provides a comprehensive overview of the VEGFR-2 selectivity profile of BMS-605541, a potent and orally bioavailable ATP-competitive inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates notable selectivity for VEGFR-2 over other related kinases. The inhibitory activity is summarized in the table below, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.

| Target Kinase | IC50 (nM) | Ki (nM) | Cellular Activity (HUVEC Proliferation IC50, nM) |

| VEGFR-2 (KDR) | 23[1] | 49[1] | 25[1] |

| Flk-1 | 40[1] | - | |

| PDGFR-β | 200[1] | - | |

| VEGFR-1 (Flt-1) | 400[1] | - |

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, primarily VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival.[2][3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby inhibiting these downstream pathways.

Experimental Protocols

While the precise, detailed experimental protocols from the primary publication by Borzilleri et al. are not publicly available, this section outlines representative methodologies for the key assays used to characterize this compound. These protocols are based on standard industry practices for in vitro kinase and cellular assays.

In Vitro Kinase Assay (ATP-Competitive)

This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

-

ATP at a concentration near the Km for VEGFR-2

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

Procedure:

-

Compound Plating: Dispense serial dilutions of this compound in DMSO into the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Enzyme Addition: Add the VEGFR-2 enzyme solution to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Reaction Termination and Signal Generation: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete unconsumed ATP and then convert the generated ADP back to ATP for detection via a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (HUVEC)

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium with reduced serum (e.g., EBM-2 with 0.5% FBS)

-

Recombinant human VEGF-A

-

This compound (or other test compounds) serially diluted in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding: Seed HUVECs into the 96-well plates and allow them to attach overnight.

-

Starvation: Replace the growth medium with a low-serum basal medium and incubate for several hours to synchronize the cells.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

VEGF Stimulation: Add VEGF-A to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

References

BMS-605541: A Technical Overview of its Discovery and Preclinical Development

BMS-605541 is a potent and selective, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Discovered and initially developed by Bristol Myers Squibb, this compound showed promise in preclinical cancer models through its targeted inhibition of angiogenesis. This technical guide provides a comprehensive overview of the publicly available data on the discovery and preclinical development of this compound, with a focus on its mechanism of action, key experimental data, and the signaling pathways it modulates.

Discovery and Rationale

This compound, chemically known as N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, was identified as a result of a targeted drug discovery program aimed at developing small molecule inhibitors of VEGFR-2.[1] The rationale behind this effort was to disrupt the process of angiogenesis, the formation of new blood vessels, which is a critical component of tumor growth and metastasis. VEGFR-2 is a key mediator of the angiogenic signaling cascade initiated by its ligand, VEGF. By inhibiting the kinase activity of VEGFR-2, this compound was designed to block downstream signaling, thereby preventing the proliferation and migration of endothelial cells, which are essential for forming new blood vessels to supply tumors.

The development of this compound appears to have been discontinued in the preclinical phase, as there is no public record of its advancement into clinical trials. Its highest reported development stage is "Pending" for preclinical studies in colon and lung cancer models in the United States.[2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase. This means it binds to the ATP-binding pocket of the VEGFR-2 enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition effectively blocks the activation of the entire signaling cascade that promotes angiogenesis.

The signaling pathway targeted by this compound is depicted below:

Preclinical Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |

| VEGFR-2 | Kinase Assay | IC50 = 23 | [3] |

| VEGFR-2 | Kinase Assay | Ki = 49 | [4] |

| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50 = 40 | [4] |

| VEGFR-1 | Kinase Assay | IC50 = 400 | [4] |

| PDGFR-β | Kinase Assay | IC50 = 200 | [4] |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| HUVEC | VEGF-induced Proliferation | Growth Inhibition | 25 | [4] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| L2987 (human lung carcinoma) | 12.5 - 180 mg/kg, qd or bid for 14 days | Anti-tumor activity | [4] |

| HCT-116 (human colon carcinoma) | 12.5 - 180 mg/kg, qd or bid for 14 days | Anti-tumor activity | [4] |

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not fully available in the public domain. The primary publication from Borzilleri et al. in the Journal of Medicinal Chemistry (2006) would contain these methodologies; however, the full text of this article is not publicly accessible. Based on the available information, the following is a generalized description of the likely experimental workflows.

Kinase Inhibition Assays

The following diagram illustrates a probable workflow for determining the in vitro kinase inhibitory activity of this compound.

Cellular Proliferation Assays

To assess the effect of this compound on endothelial cell growth, a VEGF-induced proliferation assay was likely conducted as outlined below.

In Vivo Xenograft Studies

The antitumor activity of this compound was evaluated in mouse xenograft models. A general workflow for such a study is as follows:

Synthesis

The chemical synthesis of this compound is detailed in the 2006 Journal of Medicinal Chemistry article by Borzilleri et al.[1] However, as the full text is not publicly available, a step-by-step synthesis protocol cannot be provided here. The IUPAC name is N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide.

Development History and Conclusion

The discovery of this compound represented a successful application of medicinal chemistry principles to generate a potent and selective inhibitor of a key oncogenic driver, VEGFR-2. The compound demonstrated promising in vitro and in vivo preclinical activity, effectively inhibiting angiogenesis and tumor growth in animal models.[4]

Despite these encouraging early findings, the development of this compound appears to have been halted prior to entering clinical trials. The reasons for its discontinuation are not publicly documented but could be related to a variety of factors common in drug development, such as unfavorable pharmacokinetic or toxicological profiles discovered in later-stage preclinical studies, or strategic portfolio decisions by Bristol Myers Squibb.

References

BMS-605541 CAS number 639858-32-5

An In-Depth Technical Guide to BMS-605541 (CAS Number: 639858-32-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this small molecule has been investigated for its potential as an anti-angiogenic agent in cancer therapy. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo preclinical data, and the signaling pathways it targets. While detailed pharmacokinetic profiles and specific experimental protocols are not extensively available in the public domain, this document consolidates the known scientific information to support research and development efforts.

Chemical Properties

| Property | Value |

| CAS Number | 639858-32-5 |

| Molecular Formula | C₁₉H₁₇F₂N₅OS |

| Molecular Weight | 401.43 g/mol |

| IUPAC Name | N-cyclopropyl-2,4-difluoro-5-[([2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methyl)amino]benzamide |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase, a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, survival, and permeability. By blocking the ATP-binding site on VEGFR-2, this compound inhibits the autophosphorylation of the receptor and subsequent downstream signaling.

VEGFR-2 Signaling Pathway

Upon activation by VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.

-

PI3K/Akt Pathway: This pathway promotes endothelial cell survival and migration.

-

p38 MAPK Pathway: This pathway is involved in endothelial cell migration.

This compound's inhibition of VEGFR-2 phosphorylation effectively blocks these downstream signals, leading to the suppression of angiogenesis.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. It also effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs).

| Target | Assay Type | Value (nM) |

| VEGFR-2 | IC₅₀ | 23[2] |

| VEGFR-2 | Kᵢ | 49[2] |

| Flk-1 | IC₅₀ | 40[2] |

| VEGFR-1 | IC₅₀ | 400[2] |

| PDGFR-β | IC₅₀ | 200[2] |

| VEGF-induced HUVEC Growth | IC₅₀ | 25[2] |

Experimental Protocol: VEGF-Induced HUVEC Proliferation Assay (General Methodology)

While a specific, detailed protocol for the evaluation of this compound is not publicly available, a general methodology for this type of assay is as follows.

Objective: To determine the concentration of an inhibitor that reduces VEGF-induced HUVEC proliferation by 50% (IC₅₀).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basal Medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

-

Recombinant Human VEGF

-

Test compound (this compound)

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, BrdU, or CellTiter-Glo®)

Procedure:

-

Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Serum Starvation: The growth medium is replaced with a low-serum basal medium, and the cells are incubated for a period (e.g., 4-24 hours) to synchronize them and reduce basal proliferation.

-

Treatment: Cells are treated with a serial dilution of the test compound (this compound) in the presence of a fixed concentration of VEGF (e.g., 10-50 ng/mL). Control wells include cells with no treatment, cells with VEGF alone, and cells with the vehicle control.

-

Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Proliferation Assessment: A cell proliferation reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured according to the manufacturer's instructions.

-

Data Analysis: The data is normalized to the controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a suitable model.

In Vivo Efficacy

This compound has demonstrated anti-tumor activity in preclinical xenograft models of human cancer.

| Xenograft Model | Dosing Regimen | Outcome |

| L2987 (human lung carcinoma) | 12.5-180 mg/kg, p.o., q.d. or b.i.d. for 14 days | Anti-tumor activity observed[2] |

| HCT-116 (human colon carcinoma) | 12.5-180 mg/kg, p.o., q.d. or b.i.d. for 14 days | Anti-tumor activity observed[2] |

Note: Specific tumor growth inhibition data (e.g., % TGI) is not publicly available.

Experimental Protocol: Tumor Xenograft Model (General Methodology)

The following is a generalized protocol for a subcutaneous xenograft study.

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., HCT-116)

-

Cell culture medium and reagents

-

Test compound (this compound) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., 5-10 x 10⁶ cells) is injected subcutaneously into the flank of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups.

-

Treatment: The treatment group receives the test compound (this compound) at specified doses and schedules. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain.

| Species | Route | Bioavailability (%) |

| Mouse | Oral | 100[3] |

| Monkey | Oral | 52[3] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution are not publicly available.

Analytical Methods

A specific, validated analytical method for the quantification of this compound in biological matrices is not described in publicly available literature. However, for a small molecule of this nature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard approach.

General Principles of a Suitable LC-MS/MS Method:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.

-

Chromatography: Reversed-phase HPLC or UPLC for separation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

Clinical Trials

There is no publicly available information on clinical trials conducted specifically with this compound.

Conclusion

This compound is a well-characterized preclinical candidate that demonstrates potent and selective inhibition of VEGFR-2 kinase. Its in vitro activity against endothelial cell proliferation and in vivo efficacy in human tumor xenograft models underscore its potential as an anti-angiogenic agent. However, a comprehensive understanding of its clinical potential is limited by the lack of publicly available, detailed pharmacokinetic data across multiple species and the absence of any reported clinical trial information. Further research and disclosure of more extensive preclinical and clinical data would be necessary to fully evaluate the therapeutic promise of this compound.

References

An In-depth Technical Guide to N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, also known as BMS-605541, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in oncology. This compound has demonstrated significant anti-tumor activity in preclinical models, positioning it as a compound of interest for the development of anti-angiogenic therapies. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound.

Physicochemical Properties

This compound is a small molecule inhibitor with the following chemical and physical properties.

| Property | Value |

| IUPAC Name | N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide |

| Synonyms | This compound, BMS 605541 |

| Molecular Formula | C₁₉H₁₇F₂N₅OS |

| Molecular Weight | 401.44 g/mol |

| CAS Number | 639858-32-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 kinase.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt signaling cascades.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting the activation of the receptor and blocking the downstream signaling events that promote angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Biological Activity

In Vitro Kinase and Cell Proliferation Assays

This compound has been shown to be a potent inhibitor of VEGFR-2 kinase activity and VEGF-driven endothelial cell proliferation. Its selectivity has been evaluated against other related kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ / Kᵢ (nM) |

| VEGFR-2 (KDR) Kinase Assay (IC₅₀) | 23 |

| VEGFR-2 (KDR) Kinase Assay (Kᵢ) | 49 ± 9 |

| HUVEC Proliferation (VEGF-induced) (IC₅₀) | 25 |

| VEGFR-1 (Flt-1) Kinase Assay (IC₅₀) | 400 |

| PDGFR-β Kinase Assay (IC₅₀) | 200 |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of human cancer. Oral administration of the compound resulted in significant tumor growth inhibition in both lung and colon carcinoma models.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) |

| Human Lung Carcinoma | L2987 | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Data not publicly available |

| Human Colon Carcinoma | HCT-116 | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Data not publicly available |

Note: While the original publication reports robust in vivo efficacy, specific percentages of tumor growth inhibition are not provided in the publicly available literature.

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in multiple preclinical species, demonstrating good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | T₁/₂ (h) | Oral Bioavailability (%) |

| Mouse | 10 | IV | - | - | - | 1.7 | - |

| Mouse | 90 | PO | 14.8 | 0.5 | 64.9 | 1.7 | 100 |

| Rat | 10 | IV | - | - | - | 1.1 | - |

| Rat | 50 | PO | 4.4 | 2.0 | 20.2 | 2.2 | 100 |

| Monkey | 1 | IV | - | - | - | 1.6 | - |

| Monkey | 5 | PO | 0.8 | 0.75 | 2.85 | 7.1 | 52 |

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a test compound against VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader (luminescence)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add the VEGFR-2 enzyme, peptide substrate, and diluted test compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

-

HUVEC Proliferation Assay

This protocol outlines a cell-based assay to measure the effect of a test compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Recombinant human VEGF

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU incorporation kit)

-

Microplate reader (luminescence, absorbance, or fluorescence)

-

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF.

-

Include appropriate controls (cells with no treatment, cells with VEGF only, cells with compound only).

-

Incubate the plate for 48-72 hours.

-

Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence), which is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ value.

-

Preclinical Development Workflow

The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow from initial discovery to in vivo efficacy and safety assessment.

Preclinical Development Workflow for a Kinase Inhibitor.

Safety and Toxicology

Comprehensive public data on the preclinical safety and toxicology of this compound is limited. As with other kinase inhibitors, a thorough safety assessment would typically include in vitro assays for potential off-target effects (e.g., hERG liability) and in vivo toxicology studies in at least two species (one rodent and one non-rodent) to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

Conclusion

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (this compound) is a potent and selective VEGFR-2 inhibitor with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. Its favorable pharmacokinetic profile, including good oral bioavailability in multiple species, underscores its potential as a therapeutic agent. This technical guide provides a summary of the key properties and preclinical data for this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology and angiogenesis. Further investigation into its in vivo efficacy and a comprehensive safety assessment would be required for clinical advancement.

References

An In-depth Technical Guide to the Target Binding Kinetics of BMS-605541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding kinetics of BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.

Core Target and Mechanism of Action

This compound is a selective, orally active small molecule inhibitor that targets the kinase activity of VEGFR-2.[1] The primary mechanism of action for this compound is as an ATP-competitive inhibitor.[2][3] This means that it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade responsible for angiogenesis.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Target | Parameter | Value (nM) | Reference |

| VEGFR-2 | IC50 | 23 | [1] |

| VEGFR-2 | Ki | 49 ± 9 | [3][4] |

| Flk-1 (murine VEGFR-2) | IC50 | 40 | [1] |

| VEGFR-1 | IC50 | 400 | [1] |

| PDGFR-β | IC50 | 200 | [1] |

| HUVEC proliferation (VEGF-induced) | IC50 | 25 | [1] |

Experimental Protocols

VEGFR-2 Kinase Activity Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km for VEGFR-2.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Detection: Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a luminescence-based assay kit according to the manufacturer's instructions.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Binding Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)

This is a generalized protocol for determining the association (kon) and dissociation (koff) rate constants of a small molecule inhibitor like this compound binding to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human VEGFR-2 kinase domain

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization: Immobilize the recombinant VEGFR-2 onto the surface of the sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.

-

Association Phase: Inject the different concentrations of this compound over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU) over time.

-

Dissociation Phase: After the association phase, switch to a flow of running buffer without the inhibitor and monitor the dissociation of the compound from the receptor over time.

-

Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor before the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software. This analysis will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound, by blocking the ATP-binding site, inhibits these downstream signaling pathways.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of an inhibitor in a kinase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Biosensors for the Determination of VEGF-R2 in Plasma by Array SPRi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]

The Core Downstream Signaling Pathways of BMS-605541: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By targeting VEGFR-2, this compound effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical processes for tumor growth and metastasis.[4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary target, VEGFR-2, as well as other related kinases. Its cellular activity has been demonstrated through the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) growth.

| Target | Parameter | Value | Reference |

| VEGFR-2 | IC₅₀ | 23 nM | [1] |

| VEGFR-2 | Kᵢ | 49 nM | [1] |

| Flk-1 (murine VEGFR-2) | IC₅₀ | 40 nM | [1] |

| VEGFR-1 | IC₅₀ | 400 nM | [1] |

| PDGFR-β | IC₅₀ | 200 nM | [1] |

| HUVEC Growth (VEGF-induced) | IC₅₀ | 25 nM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

The in vivo anti-tumor efficacy of this compound has been evaluated in human carcinoma xenograft models.

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| L2987 (human lung carcinoma) | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Anti-tumor activity | [1] |

| HCT-116 (human colon carcinoma) | 12.5-180 mg/kg, p.o., qd or bid for 14 days | Anti-tumor activity | [1] |

Table 2: In Vivo Efficacy of this compound

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition blocks the initiation of downstream signaling cascades crucial for angiogenesis. The two primary pathways affected are the PLCγ-PKC-MAPK pathway and the PI3K-Akt pathway.

The PLCγ-PKC-MAPK Signaling Pathway

This pathway is a major driver of endothelial cell proliferation. Inhibition of VEGFR-2 by this compound prevents the phosphorylation of key tyrosine residues on the receptor, which in turn blocks the activation of Phospholipase C gamma (PLCγ). This leads to the downstream suppression of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately inhibiting cell proliferation.

The PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt pathway is critical for promoting endothelial cell survival and migration. By inhibiting VEGFR-2 phosphorylation, this compound prevents the recruitment and activation of PI3K, leading to the subsequent inactivation of Akt. This suppression of the PI3K-Akt pathway contributes to the anti-angiogenic effects of the compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize this compound.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (or test compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.

-

Add serial dilutions of this compound or control vehicle to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC₅₀ value.

-

HUVEC Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated with VEGF.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium with reduced serum (e.g., M199 with 1% FBS)

-

Recombinant human VEGF

-

This compound (or test compound)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom black plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in basal medium for several hours.

-

Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of VEGF. Include controls with no VEGF and VEGF alone.

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Measure cell proliferation using a suitable reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the signaling pathways downstream of VEGFR-2.

-

Reagents and Materials:

-

HUVECs or other relevant endothelial cells

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

This compound

-

VEGF

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and starve HUVECs as described for the proliferation assay.

-

Pre-treat cells with this compound for a specified time.

-

Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., ERK, Akt).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

-

Conclusion

This compound is a highly specific inhibitor of VEGFR-2 that effectively blocks the downstream signaling pathways essential for angiogenesis. Its potent inhibitory activity against VEGFR-2 translates into the suppression of endothelial cell proliferation and survival, and demonstrates significant anti-tumor efficacy in preclinical models. The detailed understanding of its mechanism of action, supported by the experimental protocols outlined in this guide, provides a solid foundation for further research and development of this and similar targeted therapies in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Discovery and Evaluation of N-Cyclopropyl-2, [research.amanote.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BMS-605541: A Technical Guide to In Vitro Angiogenesis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] This technical guide provides an in-depth overview of the application of this compound in common in vitro angiogenesis models. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate the design and execution of relevant assays. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR-2 kinase domain.[1] This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby abrogating downstream signaling cascades that are crucial for endothelial cell proliferation, migration, survival, and tube formation. The primary target of this compound is VEGFR-2, with a reported IC50 value of 23 nM.[1]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a complex signaling network. Upon receptor dimerization and autophosphorylation, several key downstream pathways are activated, including the PLCγ-PKC-MAPK cascade, which is critical for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. The diagram below illustrates the central role of VEGFR-2 in mediating the pro-angiogenic signals of VEGF.

Quantitative Data on this compound in In Vitro Angiogenesis Models

Comprehensive searches of the scientific literature did not yield specific studies detailing the effects of this compound in HUVEC tube formation, spheroid sprouting, or aortic ring assays. However, quantitative data is available for its inhibitory effect on VEGF-induced HUVEC proliferation.

| In Vitro Model | Cell Type | Parameter | This compound Concentration | Result | Reference |

| VEGF-Induced Cell Proliferation | HUVEC | IC50 | 25 nM | - | Borzilleri et al., 2006 |

Detailed Experimental Protocols

While specific protocols for this compound in all in vitro angiogenesis models are not publicly available, this section provides detailed, standard methodologies for key assays. These protocols can be adapted for the evaluation of this compound.

VEGF-Induced HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Culture HUVECs in EGM-2 medium (Endothelial Growth Medium-2) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HUVECs at a density of 2 x 10³ to 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Starvation: Replace the growth medium with a basal medium containing a low concentration of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours.

-

Treatment: Add varying concentrations of this compound to the wells. After a pre-incubation period of 1 hour, add VEGF to a final concentration of 20 ng/mL.

-

Incubation: Incubate the plate for 48-72 hours.

-

Quantification: Assess cell proliferation using a suitable method such as the MTT assay or BrdU incorporation assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound relative to the VEGF-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Experimental Workflow:

Detailed Methodology:

-

Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low serum concentration.

-

Treatment and Seeding: Prepare a cell suspension containing HUVECs (1-2 x 10⁴ cells/well), VEGF (e.g., 20 ng/mL), and different concentrations of this compound. Add the cell suspension to the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Spheroid Sprouting Assay

This 3D assay assesses the sprouting of endothelial cells from a pre-formed spheroid embedded in an extracellular matrix.

Experimental Workflow:

Detailed Methodology:

-

Spheroid Formation: Generate HUVEC spheroids by seeding cells in hanging drops or in U-bottom, low-adhesion 96-well plates. Incubate for 24 hours to allow spheroid formation.

-

Embedding: Embed the formed spheroids into a collagen or fibrin gel within a 24- or 48-well plate.

-

Treatment: After the gel has polymerized, add medium containing VEGF (e.g., 25 ng/mL) and various concentrations of this compound.

-

Incubation: Incubate the plate for 24-48 hours to allow for sprouting.

-

Imaging and Analysis: Capture images of the spheroids and their sprouts. Quantify the angiogenic response by measuring the cumulative sprout length, the number of sprouts per spheroid, and the total area covered by sprouts.

Aortic Ring Assay

This ex vivo assay uses segments of aorta to assess the outgrowth of new microvessels in a 3D matrix.

Experimental Workflow:

Detailed Methodology:

-

Aorta Dissection: Isolate the thoracic aorta from a euthanized rat or mouse under sterile conditions.

-

Ring Preparation: Clean the aorta of periadventitial fat and connective tissue and slice it into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a layer of Matrigel or collagen in a 48-well plate.

-

Culture and Treatment: Add serum-free medium containing VEGF (e.g., 10-30 ng/mL) and different concentrations of this compound.

-

Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days with fresh medium containing the test compound.

-

Imaging and Analysis: Monitor and photograph the outgrowth of microvessels from the aortic rings at regular intervals. Quantify the angiogenic response by measuring the area of microvessel outgrowth or the length of the longest vessel.

Conclusion

References

BMS-605541: A Potent Inhibitor of Endothelial Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of BMS-605541 on endothelial cell proliferation, providing a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols. This compound is a selective and orally active inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis and endothelial cell proliferation.[1][2] Its ability to suppress the growth of endothelial cells positions it as a significant compound in cancer research and the development of anti-angiogenic therapies.

Core Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

This compound exerts its anti-proliferative effects by competitively inhibiting the ATP-binding site of the VEGFR-2 kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

The primary signaling pathways implicated in VEGFR-2-mediated endothelial cell proliferation are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Raf-MEK-Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[3] By inhibiting VEGFR-2, this compound is expected to attenuate the activation of these pathways, leading to a decrease in the phosphorylation of key downstream effectors such as ERK and Akt. This ultimately results in cell cycle arrest and the inhibition of endothelial cell proliferation.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory potency of this compound has been quantified in various in vitro assays. These data highlight its selectivity and efficacy in targeting VEGFR-2 and suppressing endothelial cell growth.

| Target Enzyme/Cell Line | Assay Type | IC50 / Ki | Reference |

| VEGFR-2 (KDR/Flk-1) | Kinase Assay | 23 nM (IC50) | [1] |

| VEGFR-2 | Kinase Assay | 49 nM (Ki) | [1] |

| Flk-1 | Kinase Assay | 40 nM (IC50) | [1] |

| VEGFR-1 (Flt-1) | Kinase Assay | 400 nM (IC50) | [1] |

| PDGFR-β | Kinase Assay | 200 nM (IC50) | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation Assay | 25 nM (IC50) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the effect of this compound on endothelial cell proliferation and its underlying mechanism.

Endothelial Cell Proliferation Assay (Based on the likely methodology for the reported HUVEC IC50)

This protocol describes a common method for determining the inhibitory effect of a compound on endothelial cell proliferation, such as the MTT or BrdU incorporation assay.

1. Cell Culture and Seeding:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., in a series of dilutions from 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Cells are then stimulated with a pro-angiogenic factor, typically VEGF (e.g., 20 ng/mL), to induce proliferation.

-

The cells are incubated with the compound and VEGF for a period of 48 to 72 hours.

3. Assessment of Proliferation:

-

MTT Assay:

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

-

BrdU Incorporation Assay:

-

During the final hours of incubation (e.g., 2-4 hours), BrdU (5-bromo-2'-deoxyuridine) is added to the culture medium. BrdU is incorporated into the DNA of proliferating cells.

-

After incubation, the cells are fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

-

The signal intensity is measured using a microplate reader and is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

-

4. Data Analysis:

-

The results are expressed as a percentage of the vehicle-treated control.

-

The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in the VEGFR-2 pathway.

1. Cell Culture and Treatment:

-

HUVECs are cultured to near confluence in 6-well plates.

-

Cells are serum-starved for several hours (e.g., 4-6 hours) to reduce basal levels of protein phosphorylation.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

-

Following pre-treatment, cells are stimulated with VEGF (e.g., 20 ng/mL) for a short period (e.g., 5-30 minutes) to induce the phosphorylation of downstream signaling proteins.

2. Cell Lysis and Protein Quantification:

-

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

The cell lysates are collected and centrifuged to remove cellular debris.

-

The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt to serve as loading controls.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

4. Data Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the relative change in phosphorylation upon treatment with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the endothelial cell proliferation assay.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with BMS-605541

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experimental studies with BMS-605541, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The protocols outlined below are based on established preclinical research to ensure reproducibility and accuracy in assessing the compound's efficacy and pharmacokinetic profile.

Mechanism of Action

This compound is an ATP-competitive inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By selectively targeting VEGFR-2, this compound disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting tumor growth, which is highly dependent on neovascularization. This compound has demonstrated significant antitumor activity in various preclinical models, including human lung (L2987) and colon (HCT-116) carcinoma xenografts.[2]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a complex signaling cascade. This process, known as dimerization and autophosphorylation, activates several downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell proliferation, survival, and migration, which are essential for angiogenesis.

Quantitative Data

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the pharmacokinetic profile of this compound in mice following oral gavage and intravenous injection. This data is critical for designing in vivo efficacy studies and interpreting the results.

| Species | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | T1/2 (h) |

| Mouse | Oral Gavage | 90 | 148 | 0.5 | 649 (0-24 h) | 1.7 |

| Mouse | Intravenous Injection | 10 | 11.8 | - | - | 1.7 |

Data sourced from chemicalbook.com[3]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol details the methodology for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model using human cancer cell lines.

1. Cell Culture and Preparation:

-

Culture human colon carcinoma HCT-116 or human lung carcinoma L2987 cells in appropriate media and conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Determine cell viability using a suitable method (e.g., trypan blue exclusion); viability should be >90%.

2. Animal Model:

-

Utilize immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.

-

Allow mice to acclimate for at least one week before the start of the experiment.

3. Tumor Implantation:

-

Subcutaneously inject 1 x 10⁷ viable HCT-116 cells in a volume of 100-200 µL into the right flank of each mouse. The cell suspension may be mixed 1:1 with Matrigel to enhance tumor take rate and growth.

4. Experimental Workflow:

References

- 1. (PDF) Discovery and Evaluation of N-Cyclopropyl-2, [research.amanote.com]

- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | 639858-32-5 [chemicalbook.com]

Preparing BMS-605541 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It also exhibits inhibitory activity against other tyrosine kinases such as VEGFR-1, Flk-1, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1][2] Its ability to disrupt the signaling pathways that lead to new blood vessel formation makes it a valuable tool for cancer research and a potential therapeutic agent.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 Value (nM) |

| VEGFR-2 | 23 |

| Flk-1 (murine VEGFR-2) | 40 |

| PDGFR-β | 200 |

| VEGFR-1 | 400 |

| HUVEC (Human Umbilical Vein Endothelial Cell) growth | 25 |

Data compiled from multiple sources.[1]

Physicochemical Properties

| Property | Value |

| Molecular Weight | 401.43 g/mol |

| Formula | C₁₉H₁₇F₂N₅OS |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| CAS Number | 639858-32-5 |

Signaling Pathway

This compound primarily targets VEGFR-2, a receptor tyrosine kinase. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. By inhibiting the kinase activity of VEGFR-2, this compound effectively blocks these downstream signals.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 401.43 g/mol ), dissolve it in 249.1 µL of DMSO.

-

Add the calculated volume of sterile DMSO to the vial of this compound.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for testing the effects of this compound in cell culture.

Cell Viability Assay (Example: CCK-8 Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the drug dilutions (typically ≤0.1%).

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.

Materials:

-

Cells expressing VEGFR-2 (e.g., HUVECs)

-

Serum-free cell culture medium

-

This compound stock solution

-

Recombinant human VEGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight by replacing the complete medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

-

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control.

Conclusion